REACTION_CXSMILES
|
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10]([O:12][CH:13]1[NH:17][C:16](=[O:18])[CH2:15][CH2:14]1)[CH3:11]>N1C=CC=CC=1>[C:1]([N:17]1[CH:13]([O:12][CH2:10][CH3:11])[CH2:14][CH2:15][C:16]1=[O:18])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1CCC(N1)=O
|
Name
|
|
Quantity
|
64 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by dilution with 500 cm3 of water and extraction with chloroform
|
Type
|
CUSTOM
|
Details
|
The solvent is then evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica (eluent: benzene-ethyl acetate 5-2)
|
Type
|
CUSTOM
|
Details
|
Then the solvent is evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under 0.5 mm Hg
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
WASH
|
Details
|
is washed with an aqueous solution of sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C(CCC1OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 10.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |